

What is the discovery and history of Angiotensin (1-7)?

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Angiotensin (1-7)

Cat. No.: B1266297

[Get Quote](#)

An In-Depth Technical Guide to the Discovery and History of **Angiotensin (1-7)**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Initially overlooked as an inactive metabolite of the Renin-Angiotensin System (RAS), Angiotensin-(1-7) [Ang-(1-7)] has emerged as a pleiotropic hormone with significant biological actions, many of which directly counteract the effects of the system's primary effector, Angiotensin II (Ang II). The discovery of its dedicated receptor, Mas, and a key synthesizing enzyme, Angiotensin-Converting Enzyme 2 (ACE2), solidified the existence of a protective axis within the RAS, now known as the ACE2/Ang-(1-7)/Mas axis. This axis is a critical regulator of cardiovascular and neurological function, exerting vasodilatory, anti-proliferative, anti-inflammatory, and neuroprotective effects. This guide provides a comprehensive overview of the discovery and history of Ang-(1-7), details key experimental methodologies, summarizes critical quantitative data, and illustrates the core signaling pathways.

Discovery and History: A Paradigm Shift in the Renin-Angiotensin System

The understanding of the Renin-Angiotensin System has evolved from a linear cascade culminating in the vasoconstrictor Ang II to a more complex, balanced system with opposing arms. The discovery of Ang-(1-7) was central to this paradigm shift.

- Early Observations and First Biological Activity (Pre-1990s): For decades after the discovery of Ang II, smaller peptide fragments were considered mere breakdown products. This view began to change in 1988 when two pivotal discoveries were made. Santos et al. demonstrated that Ang-(1-7) was a principal product of Angiotensin I metabolism in brain tissue, formed independently of Angiotensin-Converting Enzyme (ACE).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) In the same year, Schiavone et al. reported the first biological action of the heptapeptide: its ability to stimulate vasopressin release from hypothalamic explants.[\[1\]](#)[\[2\]](#)[\[4\]](#) The first in vivo cardiovascular effects were described a year later by Campagnole-Santos et al.[\[4\]](#)
- The Search for a Unique Receptor (1990s): Researchers observed that the physiological effects of Ang-(1-7), such as vasodilation and modulation of the baroreflex, were distinct from and often opposed to those of Ang II.[\[1\]](#) Furthermore, these actions were not blocked by AT1 or AT2 receptor antagonists, providing strong evidence for a novel, specific receptor.[\[1\]](#)[\[5\]](#) This hypothesis was significantly bolstered in 1994 with the development of a selective Ang-(1-7) antagonist, [D-Ala⁷]-Ang-(1-7), commonly known as A-779.[\[1\]](#)[\[6\]](#)
- Identification of Key Components: ACE2 and the Mas Receptor (2000-2003): The molecular components of the protective axis were unveiled in the early 2000s.
 - ACE2 Discovery (2000): Two independent groups discovered ACE2, a homolog of ACE.[\[2\]](#)[\[4\]](#) It was soon demonstrated that ACE2 efficiently cleaves Ang II to form Ang-(1-7), establishing the primary enzymatic pathway for its production and positioning ACE2 as a critical node in the balance between the RAS arms.[\[2\]](#)
 - Mas Receptor Identification (2003): The final piece of the puzzle was put in place when Santos and colleagues definitively identified the G protein-coupled receptor Mas as the endogenous receptor for Ang-(1-7).[\[1\]](#)[\[7\]](#) Using Mas-deficient (knockout) mice, they demonstrated a complete lack of Ang-(1-7) binding in the kidney and an abolished physiological response (antidiuresis).[\[7\]](#) Concurrently, they showed specific binding of radiolabeled Ang-(1-7) to Mas-transfected cells.[\[7\]](#)

This series of discoveries firmly established the ACE2/Ang-(1-7)/Mas axis as the protective, counter-regulatory arm of the RAS, launching a new era of research into its therapeutic potential for cardiovascular, renal, and neurological diseases.[\[8\]](#)[\[9\]](#)

Table 1: Timeline of Key Discoveries

Year	Discovery	Key Researchers/Group	Significance
1988	Identification of Ang-(1-7) as a major, ACE-independent metabolite of Ang I in the brain. [1] [2] [4]	Santos et al.	Challenged the view of Ang-(1-7) as an inactive byproduct.
1988	First report of a biological action: stimulation of vasopressin release. [1] [4]	Schiavone et al.	Established Ang-(1-7) as a bioactive peptide.
1994	Development of the first selective Ang-(1-7) antagonist, A-779. [1] [6]	Santos, Tallant et al.	Provided strong pharmacological evidence for a distinct Ang-(1-7) receptor.
2000	Discovery of Angiotensin-Converting Enzyme 2 (ACE2). [2] [4]	Donoghue et al.; Tipnis et al.	Identified the key enzyme responsible for converting Ang II to Ang-(1-7).
2003	Identification of the G protein-coupled receptor Mas as the receptor for Ang-(1-7). [1] [7]	Santos et al.	Unveiled the complete molecular machinery of the ACE2/Ang-(1-7)/Mas axis.

Synthesis and Metabolism

Ang-(1-7) is formed through multiple enzymatic pathways and is itself a substrate for further metabolism, highlighting the dynamic regulation of the RAS.

Synthesis Pathways:

- From Angiotensin II (Primary Pathway): The enzyme ACE2 cleaves the C-terminal phenylalanine from Ang II to generate Ang-(1-7). This is considered the most kinetically favored pathway.[8][10][11]
- From Angiotensin I: Ang-(1-7) can be formed directly from Ang I through the action of endopeptidases such as Neprilysin (NEP), Prolylendopeptidase (PEP), and Thimet Oligopeptidase (TOP).[3][10][12]
- From Angiotensin-(1-9): ACE2 can cleave Ang I to form Ang-(1-9), which is then converted to Ang-(1-7) by ACE or NEP.[10][12]

Metabolism and Degradation:

- Cleavage by ACE: Ang-(1-7) is a substrate for ACE, which removes the C-terminal dipeptide to form the inactive fragment Ang-(1-5).[8]
- Other Pathways: NEP can degrade Ang-(1-7) to Ang-(1-4).[4][13] The peptide can also be converted to Alamandine via decarboxylation.[8]

Quantitative Data

The concentration of Ang-(1-7) varies significantly between systemic circulation and local tissue systems, where it often exerts its primary effects.

Table 2: Reported Concentrations of Angiotensin-(1-7)

Sample Type	Organism	Concentration Range	Measurement Method	Reference(s)
Plasma	Human	1.0 - 9.5 pmol/L	Radioimmunoassay (RIA)	[12][14]
Brain Tissue	Rat	fmol/g range	RIA-HPLC / HPLC-MS	[12]
Urine	Human (Normal)	62.6 ± 22.6 pmol/L	RIA	[15]
Urine	Human (Hypertensive)	39.4 ± 18.0 pmol/L	RIA	[15]

Key Experimental Protocols

The characterization of the Ang-(1-7) system relied on the development of specific and sensitive methodologies for its measurement and functional assessment.

Measurement of Ang-(1-7) by Radioimmunoassay (RIA) with HPLC

This method combines the sensitivity of RIA with the specificity of High-Performance Liquid Chromatography (HPLC) to accurately quantify the peptide.

Methodology:

- **Blood/Tissue Collection:** Samples must be collected into a pre-chilled cocktail of protease inhibitors (e.g., EDTA, o-phenanthroline, pepstatin A, and a renin inhibitor) to prevent the *ex vivo* generation or degradation of angiotensin peptides.[14][15]
- **Peptide Extraction:** Samples are subjected to solid-phase extraction. Typically, plasma or tissue homogenates are passed through C18 or phenyl-silylsilica cartridges, which bind the peptides.[14][15]
- **Purification and Separation (HPLC):** The extracted peptides are eluted and separated using reverse-phase HPLC. Fractions are collected at timed intervals.[15]
- **Quantification (RIA):** Each fraction is analyzed by RIA. This involves competitive binding between the Ang-(1-7) in the sample and a radiolabeled tracer (e.g., ^{125}I -Ang-(1-7)) for a limited number of binding sites on a highly specific polyclonal antibody raised against Ang-(1-7).[14]
- **Data Analysis:** The amount of radioactivity in the bound fraction is inversely proportional to the concentration of unlabeled Ang-(1-7) in the sample. A standard curve is generated to calculate the concentration in the unknown samples. The immunoreactive peak that co-elutes with a synthetic Ang-(1-7) standard is quantified.[15]

Receptor Binding Assay

This assay was critical in identifying Mas as the Ang-(1-7) receptor by measuring the direct interaction between the ligand and the receptor.

Methodology:

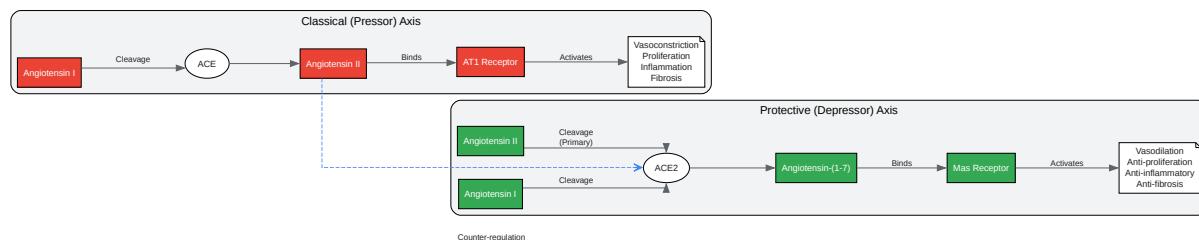
- Preparation of Membranes: Cell membranes are prepared from either Mas-transfected cells (e.g., CHO, HEK) or from tissues of wild-type and Mas-knockout animals.[\[7\]](#)
- Binding Reaction: Membranes are incubated in a buffer solution containing a constant amount of radiolabeled ^{125}I -Ang-(1-7).
- Determining Specificity: Two sets of reactions are run in parallel:
 - Total Binding: Membranes + ^{125}I -Ang-(1-7).
 - Non-specific Binding: Membranes + ^{125}I -Ang-(1-7) + a large excess of unlabeled ("cold") Ang-(1-7).
- Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound ligand while allowing the unbound ligand to pass through.
- Quantification: The radioactivity retained on the filters is measured using a gamma counter.
- Data Analysis: Specific Binding is calculated as Total Binding minus Non-specific Binding. Saturation binding experiments, where the concentration of the radioligand is varied, can be used to determine the binding affinity (Kd) and receptor density (Bmax).

Functional Assay: Vascular Reactivity in Isolated Aortic Rings

This ex vivo assay measures the direct effect of Ang-(1-7) on blood vessel tone and was used to demonstrate the functional role of the Mas receptor in mediating vasodilation.

Methodology:

- Tissue Preparation: Aortas are harvested from wild-type and Mas-knockout mice. The vessels are cleaned of surrounding tissue and cut into 2-3 mm rings.[\[7\]](#)

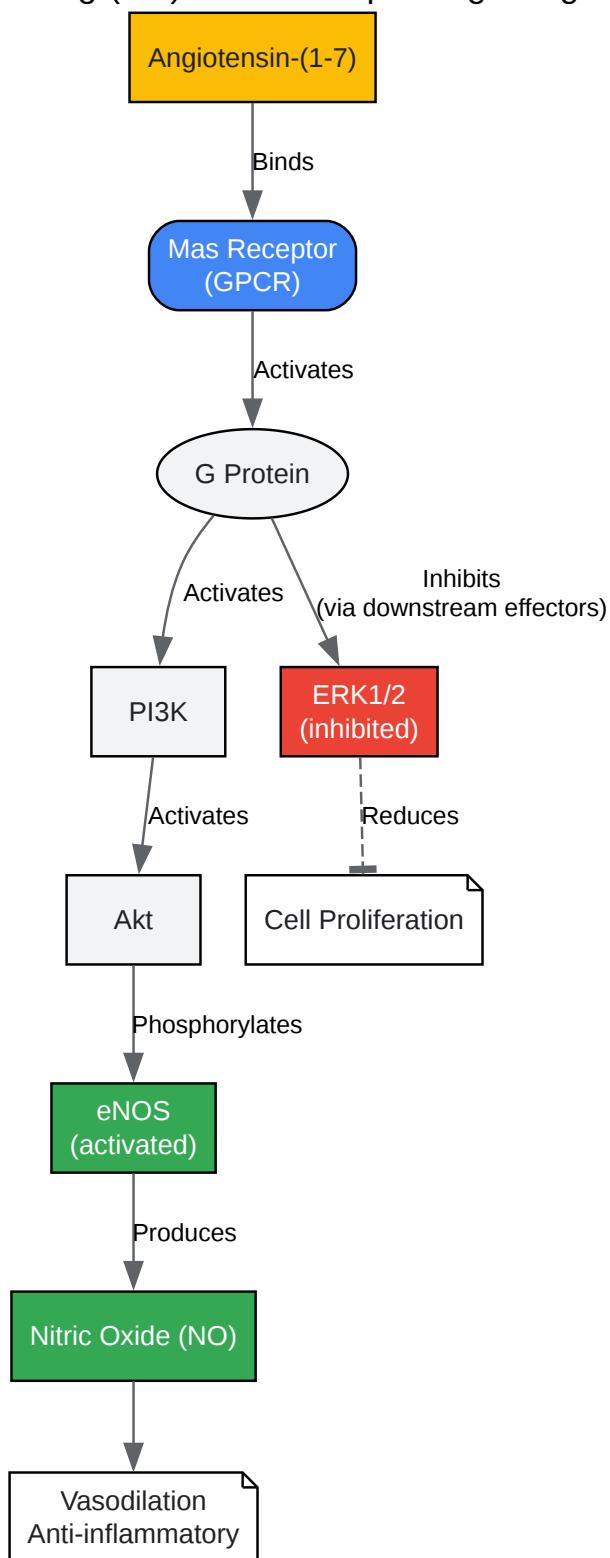

- Mounting: Rings are mounted in an organ bath chamber filled with a physiological salt solution, gassed with 95% O₂/5% CO₂, and maintained at 37°C. The rings are connected to an isometric force transducer to record changes in tension.
- Equilibration and Pre-constriction: The rings are allowed to equilibrate under a resting tension. To study vasodilation, the vessels are first pre-constricted with a vasoconstrictor agent such as phenylephrine or U-46619 to induce a stable tone.
- Experimental Protocol: Once a stable contraction is achieved, cumulative concentrations of Ang-(1-7) are added to the organ bath. The resulting relaxation (decrease in tension) is recorded.
- Pharmacological Controls: To confirm receptor specificity, experiments are repeated in the presence of the Mas receptor antagonist A-779. The absence of a relaxation response in vessels from Mas-knockout mice or in the presence of A-779 confirms that the effect is Mas-dependent.^[7]

Signaling Pathways and Visualizations

Ang-(1-7) binding to the Mas receptor initiates a cascade of intracellular signals that mediate its protective effects.

Diagram 1: The Renin-Angiotensin System (RAS) Axes

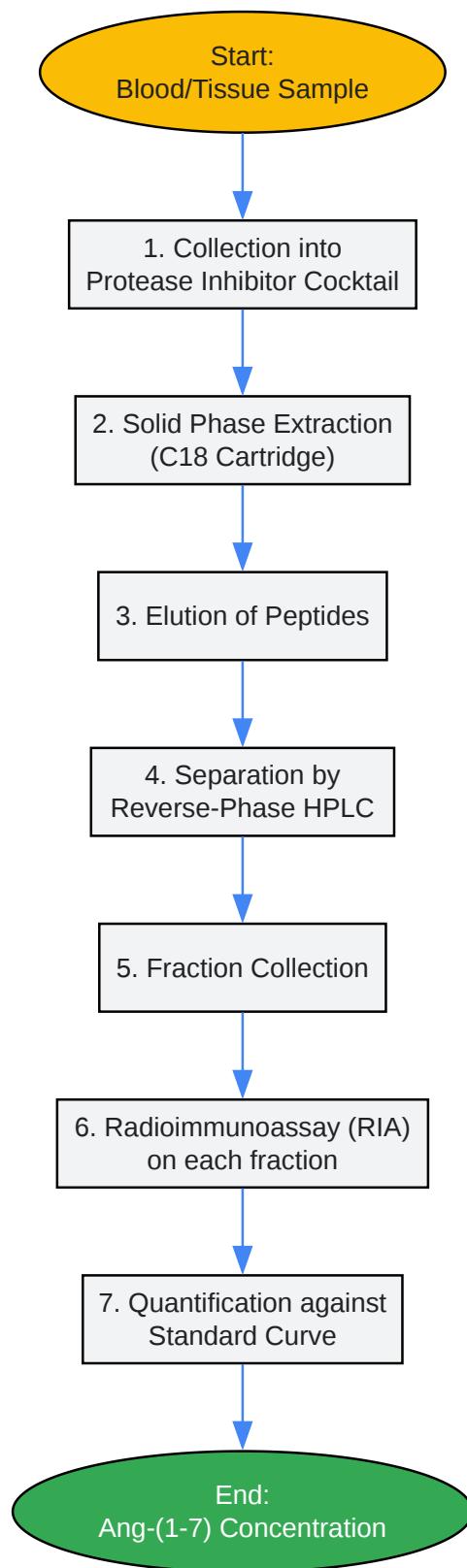
The RAS is balanced by a classical "pressor" arm and a protective "depressor" arm.


[Click to download full resolution via product page](#)

Caption: Logical relationship of the classical and protective arms of the Renin-Angiotensin System.

Diagram 2: Angiotensin-(1-7) Signaling Pathway via Mas Receptor

Activation of the Mas receptor by Ang-(1-7) triggers multiple downstream pathways associated with cardioprotection and neuroprotection.


Ang-(1-7) / Mas Receptor Signaling

[Click to download full resolution via product page](#)

Caption: Downstream signaling cascade following Ang-(1-7) binding to its Mas receptor.

Diagram 3: Experimental Workflow for Ang-(1-7) Measurement by RIA-HPLC

This workflow illustrates the key steps required for the accurate quantification of Ang-(1-7) from a biological sample.

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for quantifying Ang-(1-7) using RIA-HPLC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Angiotensin-(1-7) and Mas: A Brief History - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiotensin-(1-7), Angiotensin-Converting Enzyme 2, and New Components of the Renin Angiotensin System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiotensin (1-7) - Wikipedia [en.wikipedia.org]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
- 5. Central and peripheral actions of angiotensin-(1-7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. pnas.org [pnas.org]
- 8. mdpi.com [mdpi.com]
- 9. mdc-berlin.de [mdc-berlin.de]
- 10. probiologists.com [probiologists.com]
- 11. Angiotensin-(1-7)-Mediated Signaling in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Angiotensin-(1-7) and Mas receptor in the brain [explorationpub.com]
- 13. scientificarchives.com [scientificarchives.com]
- 14. ovid.com [ovid.com]
- 15. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [What is the discovery and history of Angiotensin (1-7)?]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1266297#what-is-the-discovery-and-history-of-angiotensin-1-7>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com